molecular formula C6H5NOS B13456925 4-Ethynyl-2-methoxythiazole

4-Ethynyl-2-methoxythiazole

Cat. No.: B13456925
M. Wt: 139.18 g/mol
InChI Key: UDBHHKNSIABVAB-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1,3-thiazole: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methoxy groups. One common method involves the reaction of 2-methoxy-1,3-thiazole with an ethynylating agent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4-ethynyl-2-methoxy-1,3-thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethynyl-2-methoxy-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-2-methoxy-1,3-thiazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4-ethynyl-2-methoxy-1,3-thiazole

InChI

InChI=1S/C6H5NOS/c1-3-5-4-9-6(7-5)8-2/h1,4H,2H3

InChI Key

UDBHHKNSIABVAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C#C

Origin of Product

United States

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